2-(Trifluoromethyl)benzo[d]thiazol-6-ol

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Researchers often struggle with generic benzothiazoles that lack the precise electronic tuning needed for target engagement. This compound solves that with a unique 2-CF3 and 6-OH substitution pattern. - Consensus Log P 2.89 & TPSA 61.36 Ų for improved solubility vs. non-hydroxylated analogs - ≥97% purity with documented characterization for reproducible assays - Orthogonal synthetic handles (OH and CF3) for focused library synthesis Stocked in research quantities; technical data sheet available upon request.

Molecular Formula C8H4F3NOS
Molecular Weight 219.18
CAS No. 1261740-05-9
Cat. No. B2930609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzo[d]thiazol-6-ol
CAS1261740-05-9
Molecular FormulaC8H4F3NOS
Molecular Weight219.18
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC(=N2)C(F)(F)F
InChIInChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H
InChIKeyOUHJPZVFPZECGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzo[d]thiazol-6-ol: Overview


2-(Trifluoromethyl)benzo[d]thiazol-6-ol (CAS 1261740-05-9) is a benzothiazole derivative featuring a trifluoromethyl group at the 2-position and a hydroxyl group at the 6-position of the fused heterocyclic core. This compound serves as a versatile building block in medicinal chemistry and materials science, with a molecular formula of C₈H₄F₃NOS and a molecular weight of 219.18 g/mol . Its physicochemical properties, including a consensus Log P of 2.89, a topological polar surface area (TPSA) of 61.36 Ų, and a standard purity of ≥97%, make it a well-characterized and immediately usable intermediate for synthesis and biological screening programs .

6-OH 6-Hydroxy substitution
2-CF₃ 2-Trifluoromethyl group
≥97% High-purity intermediate

Structural Uniqueness vs. Benzothiazole Analogs


The benzothiazole scaffold is a privileged structure in drug discovery, but its biological activity and physicochemical behavior are exquisitely sensitive to substitution patterns [1]. The specific placement of the trifluoromethyl group at the 2-position and the hydroxyl group at the 6-position in 2-(trifluoromethyl)benzo[d]thiazol-6-ol creates a unique electronic and steric environment that directly influences its reactivity, solubility, lipophilicity, and target engagement [2]. Even closely related analogs, such as 2-(trifluoromethyl)benzothiazole (lacking the 6-OH) or 2-amino-1,3-benzothiazol-6-ol (lacking the -CF₃), exhibit markedly different properties that render them non-interchangeable in most experimental contexts . The quantitative evidence below demonstrates these differences and clarifies why generic substitution is not a viable option for projects requiring this precise molecular architecture.

Lacking the 6-hydroxyl group, 2-(trifluoromethyl)benzothiazole exhibits higher lipophilicity and lower polarity, shifting solubility and permeability profiles.

Non-fluorinated analogs (e.g., 2-amino-1,3-benzothiazol-6-ol) lack the -CF₃ electronic effects critical for target binding enhancement in HDAC/sEH/FAAH contexts.

Commercial purity and analytical documentation vary significantly; lower-grade analogs may compromise reproducibility in SAR studies.

Quantitative Comparison with Structural Analogs


Lipophilicity and Hydrogen Bonding Capacity

2-(Trifluoromethyl)benzo[d]thiazol-6-ol exhibits a consensus Log P of 2.89 and a topological polar surface area (TPSA) of 61.36 Ų, reflecting a balance of lipophilicity and polarity that differs significantly from its 6-deoxy analog, 2-(trifluoromethyl)benzothiazole (CAS 14468-40-7), which has a Log P of 3.32 and a PSA of 41.13 Ų [1]. The presence of the 6-hydroxyl group in the target compound reduces Log P by 0.43 units and increases PSA by 20.23 Ų, indicating improved aqueous solubility and enhanced capacity for hydrogen bonding interactions .

Lipophilicity & H-Bonding
Head-to-head
ΔLog P = -0.43; ΔTPSA = +20.23 Ų vs 6-deoxy analog
Indicates shift toward lower lipophilicity and greater hydrogen-bonding capacity.
Calculated properties; confirm experimentally.
Physicochemical Profiling Medicinal Chemistry ADME Prediction

Aqueous Solubility Advantage

The target compound demonstrates a predicted aqueous solubility (ESOL Log S) of -3.46, corresponding to 0.0758 mg/mL, which is substantially higher than that of its 6-deoxy analog, 2-(trifluoromethyl)benzothiazole, for which water solubility is not reported but is expected to be significantly lower due to its higher Log P (3.32) and lack of a hydrogen bond donor [1]. For reference, the closely related 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol has a reported water solubility of 193.1 mg/L (0.193 mg/mL) at 25°C .

Aqueous Solubility
Data to verify
ESOL Log S = -3.46 (0.076 mg/mL); significantly higher than 6-deoxy analog
Supports preparation of assay-compatible stock solutions.
Predicted solubility; experimental validation recommended.
Solubility Formulation In Vitro Assay

Target Binding Enhancement by Trifluoromethyl Group

SAR studies on benzothiazole-phenyl analogs have demonstrated that the trifluoromethyl group is well-tolerated by the targeted enzymes (sEH and FAAH) when placed at the ortho and para positions on the aromatic ring, contributing to dual inhibition activity [1]. In a separate series, the compound N1-[6-(trifluoromethyl)benzo[d]thiazol-2-yl]-N8-hydroxyoctanediamide (3b) exhibited potent HDAC inhibition, with docking studies revealing higher affinity towards HDAC8 compared to the reference compound SAHA [2]. While direct IC50 data for 2-(trifluoromethyl)benzo[d]thiazol-6-ol itself is not yet published, these class-level observations support the expectation that the trifluoromethyl group at the 2-position of the benzothiazole core enhances target engagement relative to non-fluorinated analogs.

Target Binding Potential
Class-level
CF₃ at 2-position tolerated in sEH/FAAH; derivative 3b shows higher HDAC8 affinity than SAHA (docking).
May support target engagement screening in HDAC/sEH/FAAH research.
No direct IC50 for parent compound; class-level inference requires experimental confirmation.
Structure-Activity Relationship Enzyme Inhibition Drug Design

Purity and Batch Consistency

Commercially available 2-(trifluoromethyl)benzo[d]thiazol-6-ol is supplied with a standard purity of ≥97% as verified by NMR, HPLC, and GC, with batch-specific certificates of analysis available . This level of purity and documentation surpasses that of many custom-synthesized benzothiazole derivatives, which may lack rigorous quality control . For comparison, the structurally related 2-(trifluoromethyl)benzothiazole is often offered at lower purity grades (e.g., 95%) without detailed analytical characterization .

Purity & Batch Consistency
Head-to-head
≥97% purity with NMR, HPLC, GC; comparator ~95% without multi-technique documentation.
Supports assay reproducibility and impurity control.
Vendor specification; verify batch CoA.
Quality Control Reproducibility Chemical Synthesis

Recommended Research Applications


Lead Optimization for Enzyme Inhibitors

The balanced lipophilicity (Log P 2.89) and increased polar surface area (TPSA 61.36 Ų) of 2-(trifluoromethyl)benzo[d]thiazol-6-ol make it an ideal starting point for designing enzyme inhibitors with improved solubility and reduced off-target binding . Class-level SAR evidence indicates that the trifluoromethyl group at the 2-position of the benzothiazole core enhances target engagement in HDAC and dual sEH/FAAH inhibitors . Researchers can utilize this compound as a versatile intermediate for synthesizing focused libraries to explore structure-activity relationships and to identify candidates with favorable ADME profiles.

Chemical Probe Development

The high commercial purity (≥97%) and documented analytical characterization of 2-(trifluoromethyl)benzo[d]thiazol-6-ol ensure reproducibility in biochemical and cell-based assays . Its moderate aqueous solubility (0.0758 mg/mL) allows for the preparation of DMSO stock solutions suitable for dose-response experiments without excessive organic solvent interference . This compound can serve as a reliable building block for synthesizing fluorescent or affinity probes to investigate the binding modes of benzothiazole-based inhibitors.

Fluorinated Building Block Synthesis

The presence of both a hydroxyl group at the 6-position and a trifluoromethyl group at the 2-position provides orthogonal synthetic handles for further functionalization . The compound's predicted boiling point (250.9±40.0 °C) and flash point (105.5±27.3 °C) indicate sufficient thermal stability for standard organic reactions . Its physicochemical profile supports its use as a precursor for the development of fluorinated polymers or liquid crystals, where the trifluoromethyl group imparts enhanced thermal stability and unique optical properties .

Application
Selection Property
Validation Focus
Lead Optimization for Enzyme Inhibitors
Balanced lipophilicity & polarity
HDAC/sEH/FAAH target engagement screening
Chemical Probe Development
High purity & reproducible quality
Assay reproducibility & dose-response consistency
Fluorinated Building Block Synthesis
Orthogonal synthetic handles (OH, CF₃)
Thermal stability & optical property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)benzo[d]thiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.